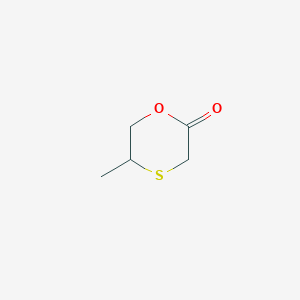
3-(Bis(2-chloroethyl)amino)-4-methylbenzenesulfonylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bis(2-chloroethyl)amino)-4-methylbenzenesulfonylmorpholine is a complex organic compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various chemical and biological applications. The structure of this compound includes a morpholine ring, a sulfonyl group, and a bis(2-chloroethyl)amino group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 3-(Bis(2-chloroethyl)amino)-4-methylbenzenesulfonylmorpholine typically involves multiple steps. One common method starts with the preparation of 4-methylbenzenesulfonyl chloride, which is then reacted with morpholine to form 4-methylbenzenesulfonylmorpholine. This intermediate is further reacted with bis(2-chloroethyl)amine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
3-(Bis(2-chloroethyl)amino)-4-methylbenzenesulfonylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(Bis(2-chloroethyl)amino)-4-methylbenzenesulfonylmorpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s alkylating properties make it useful in studying DNA interactions and modifications.
Medicine: Nitrogen mustards, including this compound, have been explored for their potential use in chemotherapy due to their ability to interfere with DNA replication.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Bis(2-chloroethyl)amino)-4-methylbenzenesulfonylmorpholine involves the formation of highly reactive aziridinium ions. These ions can alkylate DNA at the N7 position of guanine, leading to the formation of inter-strand cross-links. This disrupts DNA synthesis and transcription, ultimately causing cell death. The compound’s molecular targets include DNA and various enzymes involved in DNA repair and replication pathways.
Comparison with Similar Compounds
Similar compounds to 3-(Bis(2-chloroethyl)amino)-4-methylbenzenesulfonylmorpholine include:
Chlorambucil: Another nitrogen mustard used in chemotherapy, known for its ability to alkylate DNA.
Melphalan: A nitrogen mustard with similar DNA-alkylating properties, used in the treatment of multiple myeloma and ovarian cancer.
Bis(2-chloroethyl)amine: A simpler nitrogen mustard that serves as a building block for more complex compounds. The uniqueness of this compound lies in its specific structure, which combines the properties of a sulfonyl group and a morpholine ring, providing distinct chemical reactivity and biological activity.
Properties
CAS No. |
63905-03-3 |
|---|---|
Molecular Formula |
C15H22Cl2N2O3S |
Molecular Weight |
381.3 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-4-(4-methylphenyl)sulfonylmorpholin-2-amine |
InChI |
InChI=1S/C15H22Cl2N2O3S/c1-13-2-4-14(5-3-13)23(20,21)19-10-11-22-15(12-19)18(8-6-16)9-7-17/h2-5,15H,6-12H2,1H3 |
InChI Key |
DJPYUBOZKZSLFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


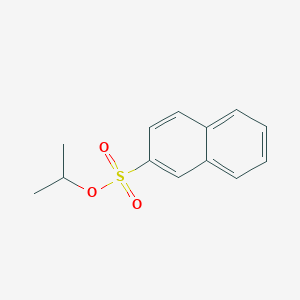
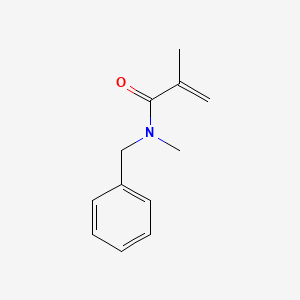
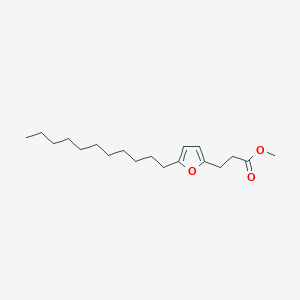
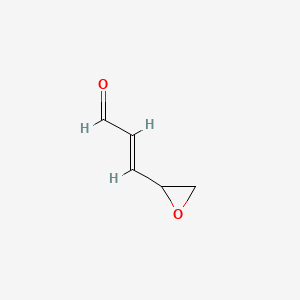
![1,2,3-Trinitro-11H-benzo[A]fluoren-11-one](/img/structure/B14485368.png)
![2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline](/img/structure/B14485378.png)


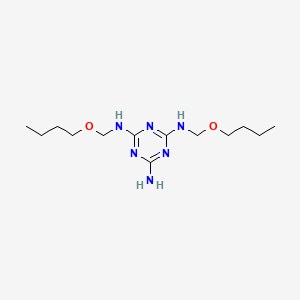
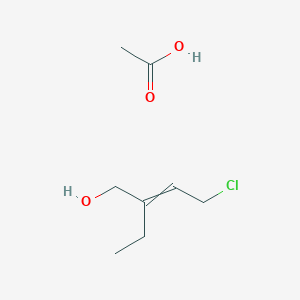

![1-Methoxy-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14485412.png)

